![molecular formula C7H6ClN3 B172252 5-Chloro-1H-indazol-6-amine CAS No. 100960-35-8](/img/structure/B172252.png)
5-Chloro-1H-indazol-6-amine
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Overview
Description
5-Chloro-1H-indazol-6-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a useful research chemical and an indazole derivative with anti-inflammatory properties . It can be used as a biochemical reagent for life science related research .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-indazol-6-amine is represented by the InChI code: 1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and a hydrogen atom (H) attached to an indazole ring.Chemical Reactions Analysis
Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, a derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .Physical And Chemical Properties Analysis
5-Chloro-1H-indazol-6-amine is a powder . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives, including 5-Chloro-1H-indazol-6-amine, have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential . These compounds showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Applications
Indazole compounds have also been found to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Applications
Indazole derivatives have shown potential as anti-HIV agents . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in HIV treatment.
Anticancer Applications
5-Chloro-1H-indazol-6-amine has shown promising results in inhibiting cell growth, particularly against colon and melanoma cell lines . The compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Hypoglycemic Applications
Indazole derivatives have been found to possess hypoglycemic activities . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in the treatment of diabetes.
Antiprotozoal Applications
Indazole compounds have also been found to exhibit antiprotozoal activities . This makes them potential candidates for the development of new antiprotozoal drugs.
Antihypertensive Applications
Indazole derivatives have shown potential as antihypertensive agents . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in hypertension treatment.
Serotonin Receptor Agonist
A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability as 5-HT2 receptor agonists . The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist .
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-1H-indazol-6-amine is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to a range of effects . For example, some indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets involved in cell proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 1676 .
Result of Action
One study found that a compound with a similar structure was able to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Action Environment
It is known that the compound should be stored at 28 c for optimal stability .
properties
IUPAC Name |
5-chloro-1H-indazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSUVQXJCAJWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indazol-6-amine |
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